molecular formula C13H8F3NO2 B2667802 [3-(Trifluoromethyl)oxanthren-1-yl]amine CAS No. 948009-23-2

[3-(Trifluoromethyl)oxanthren-1-yl]amine

Cat. No.: B2667802
CAS No.: 948009-23-2
M. Wt: 267.207
InChI Key: XMWPCMDAPYEYFN-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)oxanthren-1-yl]amine: is a chemical compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an oxanthrene ring, which is further substituted with an amine group. It is primarily used in research settings, particularly in the field of proteomics .

Scientific Research Applications

[3-(Trifluoromethyl)oxanthren-1-yl]amine: has several applications in scientific research, including:

Future Directions

The future directions of “[3-(Trifluoromethyl)oxanthren-1-yl]amine” are not clear from the available information. As a compound used in proteomics research , it may have potential applications in the study of proteins and their roles in biological processes.

Preparation Methods

The synthesis of [3-(Trifluoromethyl)oxanthren-1-yl]amine typically involves several steps, including the introduction of the trifluoromethyl group and the formation of the oxanthrene ring. One common synthetic route involves the following steps:

    Formation of the Oxanthrene Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Chemical Reactions Analysis

[3-(Trifluoromethyl)oxanthren-1-yl]amine: undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which [3-(Trifluoromethyl)oxanthren-1-yl]amine exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of these molecules, leading to various biological effects .

Comparison with Similar Compounds

[3-(Trifluoromethyl)oxanthren-1-yl]amine: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its oxanthrene ring structure, which provides additional stability and reactivity compared to simpler aromatic compounds.

Properties

IUPAC Name

3-(trifluoromethyl)dibenzo-p-dioxin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)7-5-8(17)12-11(6-7)18-9-3-1-2-4-10(9)19-12/h1-6H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWPCMDAPYEYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC(=CC(=C3O2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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